1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde
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Overview
Description
1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H20O2. It is a cyclohexane derivative with a methoxypropyl group and an aldehyde functional group. This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with 3-methoxypropylmagnesium bromide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid.
Reduction: 1-(3-Methoxypropyl)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can affect various molecular targets and pathways, including enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxaldehyde: Similar structure but lacks the methoxypropyl group.
3-Cyclohexene-1-carboxaldehyde: Contains a double bond in the cyclohexane ring.
Cyclohexylmethanol: The aldehyde group is reduced to an alcohol.
Uniqueness
1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde is unique due to the presence of both a methoxypropyl group and an aldehyde functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H20O2 |
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Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(3-methoxypropyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-13-9-5-8-11(10-12)6-3-2-4-7-11/h10H,2-9H2,1H3 |
InChI Key |
GOEBSNQISHCZMR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1(CCCCC1)C=O |
Origin of Product |
United States |
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